2,2-Difluoropropane-1,3-diamine
Overview
Description
2,2-Difluoropropane-1,3-diamine: is a chemical compound with the molecular formula C3H8F2N2 It is characterized by the presence of two fluorine atoms attached to the second carbon of a propane backbone, with amine groups attached to the first and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoropropane-1,3-diamine typically involves the fluorination and amidation of diethyl malonate. The process begins with the fluorination of diethyl malonate, followed by amidation to introduce the amine groups. This method ensures the incorporation of fluorine atoms at the desired positions on the propane backbone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of specialized equipment and controlled environments is crucial to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoropropane-1,3-diamine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2-Difluoropropane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1,3-Diaminopropane: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoroethane-1,2-diamine: Similar structure but with different positioning of amine groups.
2,2-Difluorobutane-1,4-diamine: Longer carbon chain with similar fluorine and amine substitutions
Uniqueness: 2,2-Difluoropropane-1,3-diamine is unique due to the specific positioning of fluorine atoms and amine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2-difluoropropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPZQKUJWIBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304876 | |
Record name | 2,2-Difluoro-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159029-29-5 | |
Record name | 2,2-Difluoro-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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